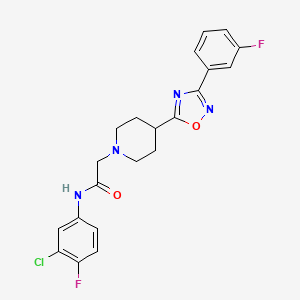

N-(3-chloro-4-fluorophenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClF2N4O2/c22-17-11-16(4-5-18(17)24)25-19(29)12-28-8-6-13(7-9-28)21-26-20(27-30-21)14-2-1-3-15(23)10-14/h1-5,10-11,13H,6-9,12H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKRWHUMZCCJKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC(=NO2)C3=CC(=CC=C3)F)CC(=O)NC4=CC(=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClF2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Molecular Formula : C₃₄H₃₄ClF₂N₄O

- Molecular Weight : 621.56 g/mol

- CAS Number : 882079-60-9

The presence of the oxadiazole moiety is significant, as compounds containing this heterocyclic structure have shown diverse biological activities, particularly in anticancer research.

Anticancer Properties

Recent studies have indicated that derivatives of 1,2,4-oxadiazoles exhibit promising anticancer properties. For instance:

- Cell Proliferation Inhibition : Compounds similar to this compound have demonstrated significant inhibition of cell proliferation in various cancer cell lines. For example, IC₅₀ values as low as 0.48 µM against MCF-7 breast cancer cells were reported for oxadiazole derivatives .

- Mechanism of Action : The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of p53 expression, which is critical for cell cycle regulation and apoptosis . Flow cytometry analyses have shown that these compounds can arrest the cell cycle at the G1 phase, leading to increased apoptosis rates.

- Comparative Efficacy : In comparative studies with established anticancer agents like Tamoxifen, oxadiazole derivatives have shown comparable or superior activity against specific cancer types .

Other Biological Activities

Beyond anticancer effects, this compound may exhibit other pharmacological activities:

- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties against certain bacterial strains .

- Neuroprotective Effects : Some studies indicate that compounds with similar structures may protect neuronal cells from oxidative stress-induced damage, suggesting a role in neurodegenerative disease prevention .

Table of Biological Activity Data

Case Study Insights

A notable case study involved the synthesis and evaluation of various oxadiazole derivatives where modifications at the para position significantly influenced biological activity. The introduction of electron-withdrawing groups was correlated with enhanced potency against cancer cell lines .

Scientific Research Applications

Unfortunately, the provided search results do not contain specific information on the applications of the compound "N-(3-chloro-4-fluorophenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide" .

However, the search results do provide information on related compounds:

- N-(3-chloro-4-fluorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide: Details include its molecular weight (325.79), molecular formula (C15 H13 Cl F N O2 S), and other characteristics such as LogP, LogD, and hydrogen bond acceptors/donors .

- N-(3-chloro-4-fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide: Information includes its molecular weight (424.9) and molecular formula (C20H22ClFN2O3S) .

- N-(3-chloro-4-fluorophenyl)-2-[[4-[4-(2-chlorophenyl)phenyl]-1-cyclopentylpiperidin-4-yl]amino]acetamide: Its IUPAC name and other identifiers are listed .

- N,N'-bis(3-chloro-4-fluorophenyl)methanimidamide: This compound has a molecular formula of C13H8Cl2F2N2 and a molecular weight of 301.12 g/mol. Its synthesis typically involves reacting 3-chloro-4-fluoroaniline with a formylating agent to create a formamide intermediate, which then undergoes further reactions.

- 1,2,4-oxadiazole derivatives: Some derivatives have demonstrated potential as anticancer agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table highlights key structural differences and similarities with related compounds:

Key Research Findings

Heterocyclic Core Influence

- 1,2,4-Oxadiazole vs. Triazole : The oxadiazole in the target compound offers superior metabolic stability compared to triazoles, which are more prone to enzymatic degradation . However, triazoles (e.g., in ) may exhibit stronger metal-binding interactions due to additional nitrogen atoms.

- Thiazole Derivatives : Compounds like incorporate a thiazole ring with a sulfonamide group, which increases aqueous solubility but may reduce blood-brain barrier penetration compared to the target’s acetamide group.

Substituent Effects

- Halogenation : The 3-chloro-4-fluorophenyl group in the target compound mirrors trends in pesticidal agents (e.g., Fipronil derivatives in ), where halogens enhance target affinity and oxidative stability.

- Piperidine vs.

Linker Modifications

- Sulfanyl vs. Acetamide Linkers : Sulfanyl groups (e.g., in ) increase lipophilicity, favoring membrane permeability but risking higher plasma protein binding. The acetamide linker in the target compound balances hydrophilicity and passive diffusion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.